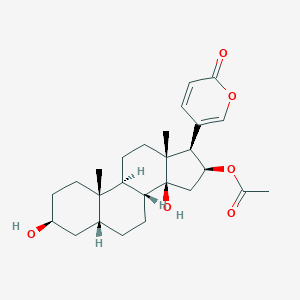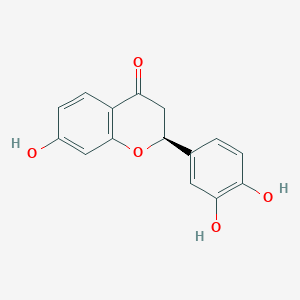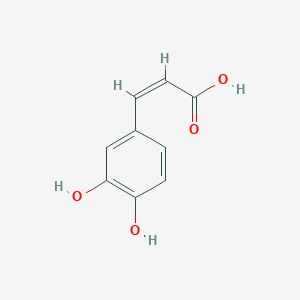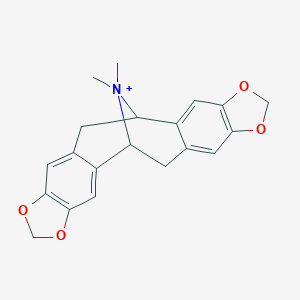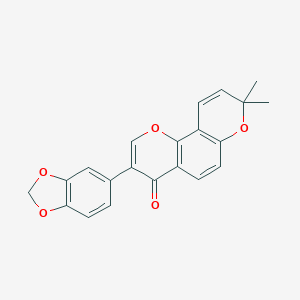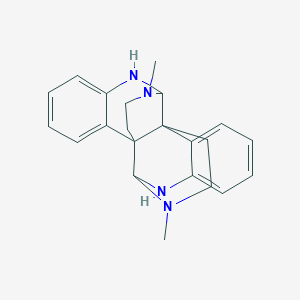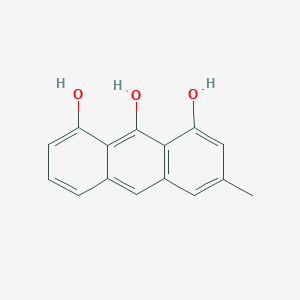
3-Methyl-1,8,9-anthracenetriol
Overview
Description
3-Methyl-1,8,9-anthracenetriol is a chemical compound belonging to the anthracenetriol family It is characterized by the presence of three hydroxyl groups attached to the anthracene ring at positions 1, 8, and 9, with a methyl group at position 3
Mechanism of Action
Target of Action
The primary target of 3-Methyl-1,8,9-anthracenetriol is the PTK2 protein , also known as Focal Adhesion Kinase 1 . This protein plays a crucial role in cellular signaling and is involved in various biological processes such as cell migration, proliferation, and survival .
Mode of Action
This compound interacts with its target, PTK2, through a strong binding affinity . The compound forms a complex with PTK2, exhibiting a binding free energy (ΔG) of -21.92 kcal/mol, indicating a significantly stronger binding compared to other compounds . This strong binding interaction highlights its potential as a potent inhibitor of Focal Adhesion Kinase 1 .
Pharmacokinetics
The strong binding affinity of the compound to its target suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of PTK2, which can potentially lead to the disruption of the associated cellular processes . This makes this compound a promising lead compound for the development of therapeutics, particularly for conditions like pancreatic cancer .
Action Environment
Biochemical Analysis
Biochemical Properties
3-Methyl-1,8,9-anthracenetriol interacts with key targets in biochemical reactions, including PTEN and PTK2 genes . It exhibits strong binding affinities, indicating its potential role in these biochemical processes .
Cellular Effects
In cellular processes, this compound has shown potential as a potent inhibitor of Focal Adhesion Kinase 1 . This suggests that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It shows significantly stronger binding with a binding free energy (ΔG) of −21.92 kcal/mol , indicating its potential as a potent inhibitor of Focal Adhesion Kinase 1 .
Temporal Effects in Laboratory Settings
Molecular dynamics simulations have shown that it exhibits consistent and stable binding interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,8,9-anthracenetriol typically involves the hydroxylation of anthracene derivatives. One common method is the hydroxylation of 3-methylanthracene using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction is usually carried out in an alkaline medium to facilitate the formation of hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. Additionally, the use of catalysts can enhance the efficiency of the hydroxylation process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,8,9-anthracenetriol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming the corresponding anthracene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or alkaline media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of anthraquinones or other oxidized derivatives.
Reduction: Formation of 3-methylanthracene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1-Methylchrysene: Another anthracene derivative with similar structural features but different biological activities.
Anthralin (1,8,9-Anthracenetriol): A closely related compound with hydroxyl groups at positions 1, 8, and 9, but without the methyl group at position 3.
Uniqueness
3-Methyl-1,8,9-anthracenetriol is unique due to the presence of the methyl group at position 3, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct interactions with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-methylanthracene-1,8,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-8-5-10-7-9-3-2-4-11(16)13(9)15(18)14(10)12(17)6-8/h2-7,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGKVNQFVAJOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=C2)C=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048671 | |
| Record name | Chrysarobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-59-8 | |
| Record name | 3-Methylanthralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysarobin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysarobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-HYDROXY CHRYSAROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0433FJV3CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

